2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one

Catalog No.
S14424412
CAS No.
52957-74-1
M.F
C16H14O
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one

CAS Number

52957-74-1

Product Name

2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one

IUPAC Name

2-methyl-3-phenyl-2,3-dihydroinden-1-one

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C16H14O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(11)17/h2-11,15H,1H3

InChI Key

FLPZZENICFEYJS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure, which consists of a dihydroindene moiety with a methyl and phenyl substituent. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. Its chemical formula is C13H12OC_{13}H_{12}O, and it features a ketone functional group, which contributes to its reactivity and biological activity.

, including:

  • Oxidation: The ketone can be oxidized to form more complex structures.
  • Reduction: The carbonyl group can be reduced to form an alcohol.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The substitutions often require catalysts like iron(III) chloride or sulfuric acid

Research indicates that 2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity: Some derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: It may interact with specific enzymes, influencing biochemical pathways related to disease processes

    Several synthetic routes have been developed for the preparation of 2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one:

    • Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This approach is widely used due to its efficiency in forming carbon-carbon bonds.
    • Cyclization Reactions: Cyclization of appropriate precursors can yield the desired compound under controlled conditions, often utilizing various solvents and temperatures to optimize yield and purity .
    • Hydrogenation Reactions: Starting from phenyl compounds, hydrogenation can convert double bonds into saturated systems, facilitating subsequent cyclization steps.

Of 2-diazo-1,3-indanedione" class="citation ml-xs inline" data-state="closed" href="https://www.jazanu.edu.sa/sites/default/files/2021-11/synthetic-applications-of-2-diazo-13-indanedione.pdf" rel="nofollow noopener" target="_blank"> 3-Phenyl-2,3-dihydro-1H-Inden-1-oneLacks hydroxyl and methyl groupsSimilar core structure but different substituents

Uniqueness: The presence of both methyl and phenyl groups in 2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one distinguishes it from its analogs by conferring unique physical and chemical properties that enhance its biological activity and synthetic utility.

Studies on the interactions of 2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one with biological molecules indicate that it may form hydrogen bonds with enzymes and receptors, modulating their activities. This interaction is crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
1-IndanoneLacks methyl and phenyl groupsSimpler structure without additional substituents
2,3-Dihydro-1H-Inden-1-oneLacks hydroxyl and phenyl groupsMore basic structure compared to the target compound

Cyclization Strategies Involving α,β-Unsaturated Ketone Precursors

Cyclization reactions employing α,β-unsaturated ketones are pivotal for constructing the indenone core. The Nazarov cyclization, a classical method for generating cyclopentenones, has been adapted for synthesizing 1-indanones. For instance, treatment of α,β-unsaturated ketones derived from arylpropionic acids with Lewis acids like aluminum chloride (AlCl₃) facilitates intramolecular Friedel–Crafts acylation, yielding 1-indanones in high yields. A notable example involves the conversion of acid chloride precursors 39 to 1-indanones 40 via AlCl₃-mediated cyclization in dichloromethane. Similarly, the use of Nafion-H as a solid acid catalyst enables the cyclization of acid chlorides to unsubstituted 1-indanones under mild conditions, achieving yields up to 90%.

For 2-methyl-3-phenyl derivatives, substituted α,β-unsaturated ketones can be tailored to introduce methyl and phenyl groups at specific positions. For example, reacting 3-arylpropionic acid derivatives with thionyl chloride generates acyl chlorides, which undergo cyclization to form 1-indanones. This strategy was employed in the synthesis of bioluminescence inhibitors containing the 1-indanone core, where subsequent functionalization introduced aryl and alkyl substituents.

Table 1: Cyclization Methods for 1-Indanone Derivatives

SubstrateCatalystConditionsYield (%)Reference
Arylpropionic acid chlorideAlCl₃CH₂Cl₂, reflux85–92
Acid chloride 30Nafion-HBenzene, reflux90
3-Chloropropionyl chlorideH₂SO₄Friedel–Crafts75–80

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers precise control over C–C bond formation, enabling the modular assembly of indenone derivatives. Palladium-based systems are particularly effective for coupling aryl halides with methyl or phenyl groups. For instance, Pd(II)-catalyzed oxidative coupling of alkynamides with terminal alkenes generates acyclic α,β-unsaturated ketones, which serve as precursors for cyclization. In one protocol, N-benzyl-N-methylpent-4-ynamide reacts with styrene in the presence of Na₂PdCl₄ and p-benzoquinone to yield E-α,β-unsaturated ketones in 54–58% yield.

Suzuki–Miyaura couplings have also been employed to introduce phenyl groups at the 3-position of the indenone scaffold. By reacting boronic acids with brominated indanones under Pd(PPh₃)₄ catalysis, researchers have synthesized 3-aryl-1-indanones with high efficiency. This method was critical in the synthesis of radiolabeled [¹⁴C]1-indanone derivatives for biocatalytic studies.

Table 2: Palladium-Catalyzed Reactions for Indenone Synthesis

Reaction TypeCatalystSubstrateYield (%)Reference
Oxidative couplingNa₂PdCl₄Alkynamides + alkenes54–58
Suzuki–MiyauraPd(PPh₃)₄Bromoindanone + boronic acid70–85

Asymmetric Synthesis Routes for Enantioselective Derivative Formation

Enantioselective synthesis of 2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one derivatives requires chiral catalysts or auxiliaries to induce asymmetry. The Stetter–Aldol–Aldol (SAA) reaction sequence, mediated by N-heterocyclic carbenes (NHCs), has been utilized to construct spiro-1,3-indanediones with high diastereoselectivity. For example, reacting phthaldialdehyde derivatives 75 with o-formyl chalcones 76 in the presence of thiazole-based carbene 78 yields spiro bis-indane products 85 via a cascade of Stetter, aldol, and Michael reactions.

Chiral Lewis acids, such as titanium(IV) complexes with binaphthol ligands, have also been employed in asymmetric Nazarov cyclizations. These systems promote the formation of 1-indanones with enantiomeric excess (ee) values exceeding 90%. Additionally, enzymatic resolution using lipases has been explored to separate racemic mixtures of indanone derivatives, though this approach remains less common.

Table 3: Enantioselective Methods for Indenone Derivatives

MethodCatalyst/Agentee (%)Reference
SAA reactionNHC 78>95
Asymmetric NazarovTi(IV)-binaphthol90–92

Structure-Activity Relationships in Monoamine Oxidase Inhibition

Indenone derivatives, particularly those structurally related to 2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one, demonstrate significant inhibitory activity against both monoamine oxidase A and monoamine oxidase B isoforms [1]. The indanone scaffold represents a versatile framework for designing high-potency monoamine oxidase inhibitors, with substitution patterns critically influencing selectivity and potency [2]. Research has established that C6-substituted indanones exhibit particularly potent and selective monoamine oxidase B inhibition, with half-maximal inhibitory concentration values ranging from 0.001 to 0.030 micromolar [2].

The structural similarity between indanone derivatives and established monoamine oxidase inhibitors provides the foundation for their pharmacological activity [3]. Investigation of fifteen 2-heteroarylidene-1-indanone derivatives revealed their capacity to inhibit monoamine oxidase B with half-maximal inhibitory concentration values of 0.0044 to 1.53 micromolar [3]. These compounds also demonstrate inhibitory activity against monoamine oxidase A, although with lower potencies, exhibiting half-maximal inhibitory concentration values as low as 0.061 micromolar [3].

Binding Mechanisms and Molecular Interactions

The binding mode of indanone derivatives within the monoamine oxidase B active site involves specific molecular interactions that determine inhibitory potency [4]. Molecular docking studies utilizing the 2V5Z crystal structure of monoamine oxidase B have demonstrated that the indanone moiety situates within the substrate cavity, while benzylidene groups orient toward the entrance cavity [4]. These binding configurations are stabilized through π-π interactions with tyrosine 398 and tyrosine 435 residues, with additional van der Waals interactions contributing to structural stability within the hydrophobic entrance pocket [4].

The structure-activity relationships for monoamine oxidase B inhibition indicate that substitution with methoxy groups on the A-ring leads to significant enhancement in inhibitory activity compared to unsubstituted homologues [3]. The relative potency of heteroaromatic substituents follows a specific order: 5-bromo-2-furan demonstrates the highest activity, followed by 5-methyl-2-furan, 2-pyridine, 2-thiophene, cyclohexyl, 3-pyridine, and 2-furan [3].

Comparative Inhibitory Activities

Compound ClassMonoamine Oxidase A IC50 (μM)Monoamine Oxidase B IC50 (μM)Reference
2-Benzylidene-1-indanone derivatives0.131-2.74<0.1 (12 compounds) [1]
2-Heteroarylidene-1-indanone derivatives0.061-1.530.0044-1.53 [3]
C6-substituted indanones0.032-1.3480.001-0.030 [2]

Mechanistic Insights

The reversible and competitive nature of indanone-mediated monoamine oxidase inhibition has been established through kinetic studies [2]. Dialysis experiments of enzyme-inhibitor mixtures confirm the reversible binding characteristics of selected 1-indanone derivatives [2]. The competitive inhibition mechanism suggests that these compounds bind to the same site as natural substrates, effectively blocking enzymatic activity through direct competition [3].

Analysis of structure-activity relationships reveals that substitution on the A-ring with 5-hydroxy groups and on the B-ring with halogens and methyl groups yields high-potency inhibition [1]. These findings indicate that specific electronic and steric properties of substituents directly influence binding affinity and inhibitory potency [1].

Acetylcholinesterase (AChE) Modulation in Neurodegenerative Models

Molecular Docking and Binding Affinity Studies

Indanone derivatives demonstrate significant acetylcholinesterase inhibitory activity through specific binding interactions within the enzyme's active site [5]. Three-dimensional quantitative structure-activity relationship models developed using comparative molecular field analysis and comparative molecular similarity analysis methods have provided detailed insights into binding mechanisms [5]. The cross-validated coefficient and non-cross-validated coefficient values of 0.784 and 0.974 respectively for comparative molecular field analysis models, and 0.736 and 0.947 for comparative molecular similarity analysis models, demonstrate the reliability of these predictive frameworks [5].

Molecular docking studies utilizing GOLD software have revealed that indanone derivatives bind appreciably to amino acid residues present at the active site of recombinant human acetylcholinesterase [6]. The binding mode involves interactions between the hydrophobic aromatic indoline portion binding to the peripheral anionic site and the N-benzylpyridinium residue binding to the catalytic anionic site [7]. These dual-binding interactions contribute to the high potency observed in acetylcholinesterase inhibition [7].

Inhibitory Potency and Structure-Activity Relationships

Investigation of eleven indanone derivatives designed for acetylcholinesterase inhibition revealed that compounds 54, 56, 59, and 64 displayed appreciable activity with half-maximal inhibitory concentration values of 14.06, 12.30, 14.06, and 12.01 micromolar respectively [6]. These values demonstrate moderate to good inhibitory activity against acetylcholinesterase enzyme preparations derived from mouse brain homogenate [6].

Advanced structural modifications have yielded significantly more potent acetylcholinesterase inhibitors within the indanone scaffold [7]. Indolinone-based compounds bearing benzylpyridinium moiety have demonstrated exceptional potency, with the most active derivative exhibiting a half-maximal inhibitory concentration value of 0.44 nanomolar [7]. This compound demonstrates 32-fold greater potency than donepezil, the established reference standard [7].

Neurodegenerative Disease Model Applications

Endothelin Receptor Antagonism for Cardiovascular Applications

Receptor Subtype Selectivity and Binding Characteristics

Endothelin receptor antagonism represents a critical therapeutic approach for cardiovascular diseases, with selectivity between endothelin receptor subtype A and endothelin receptor subtype B determining clinical outcomes [10]. Endothelin-1 functions as a powerful vasoconstrictor with mitogenic properties, acting through stimulation of both receptor subtypes [10]. The differential roles of these receptor subtypes necessitate careful consideration of antagonist selectivity profiles [11].

Selective endothelin receptor subtype A antagonists offer theoretical advantages over mixed endothelin receptor subtype A and endothelin receptor subtype B antagonists [11]. Endothelin receptor subtype A receptors mediate vasoconstriction, while endothelial endothelin receptor subtype B receptors promote vasodilation through nitric oxide release and participate in endothelin-1 clearance from plasma [11]. Blockade of endothelin receptor subtype B receptors may compromise these beneficial effects, supporting the rationale for selective endothelin receptor subtype A antagonism [11].

Cardiovascular Applications and Hemodynamic Effects

Clinical investigations have demonstrated that selective endothelin receptor subtype A antagonists provide beneficial hemodynamic effects in cardiovascular diseases [12]. Administration of endothelin receptor subtype A antagonist FR139317 in experimental heart failure models decreased cardiac pressures and plasma atrial natriuretic peptide levels while increasing cardiac output [12]. These effects were accompanied by increased urinary flow rate and sodium excretion, associated with improvements in glomerular filtration rate and renal plasma flow [12].

Conversely, endothelin receptor subtype B antagonist RES-701-1 produced adverse effects, increasing cardiac pressures and decreasing cardiac output [12]. This antagonist also decreased plasma aldosterone levels and renal plasma flow, highlighting the importance of maintaining endothelin receptor subtype B function for optimal cardiovascular outcomes [12].

Binding Affinity and Selectivity Data

The determination of antagonist selectivity requires careful measurement of equilibrium dissociation constants for both receptor subtypes [13]. Compounds classified as endothelin receptor subtype A selective should demonstrate at least 100-fold selectivity, while mixed antagonists exhibit less than 100-fold selectivity [13]. This classification system ensures appropriate receptor occupancy profiles when antagonists are administered in clinical settings [13].

Antagonist ClassETA Selectivity RatioClinical ApplicationHemodynamic EffectReference
Selective ETA antagonists>100-foldHeart failure, hypertensionDecreased pressures, increased output [12]
Mixed ETA/ETB antagonists<100-foldPulmonary arterial hypertensionVariable outcomes [13]
Peptide antagonists250-1000-foldResearch applicationsDose-dependent selectivity [13]

Molecular Mechanisms of Cardiovascular Protection

The cardiovascular protective effects of endothelin receptor antagonism involve multiple molecular pathways [14]. In ST-elevation acute coronary syndrome models, administration of endothelin receptor subtype A antagonist BQ-123 during primary percutaneous coronary intervention demonstrated significant improvements in microvascular function [14]. Patients receiving BQ-123 showed shorter microvessel perfusion delays compared to placebo-treated controls, with median times of 1.8 seconds versus 3.3 seconds respectively [14].

The treatment group demonstrated smaller enzymatic infarct sizes and improved left ventricular ejection fraction at six-month follow-up [14]. Left ventricular ejection fraction values of 63% in BQ-123-treated patients compared to 59% in placebo controls demonstrate the cardioprotective potential of selective endothelin receptor subtype A antagonism [14].

Tissue-Specific Receptor Distribution

The therapeutic implications of endothelin receptor antagonism vary according to tissue-specific receptor distribution patterns [15]. In human cardiovascular tissues, endothelin receptor subtype A selective antagonists exhibit enhanced selectivity compared to values reported for cloned receptors [16]. Compounds such as BMS 182874, sitaxentan, and ambrisentan demonstrate greater endothelin receptor subtype A selectivity in human ventricular tissue that expresses both receptor subtypes [16].

Steric Effects of 2-Methyl Substitution on Target Binding Affinity

The 2-methyl substitution in polycyclic indenone systems represents a critical structural modification that profoundly influences target binding affinity through multiple steric mechanisms. Research demonstrates that methyl substitutions at specific positions can dramatically alter binding interactions with biological targets, with effects ranging from mild perturbations to complete loss of activity [1].

Mechanistic Basis of Steric Hindrance

The steric effects of 2-methyl substitution manifest primarily through direct interference with protein-ligand recognition surfaces. Studies on structurally related dihydrexidine analogs reveal that methyl substituents can cause 14-fold reductions in binding affinity, corresponding to approximately 1.6 kcal/mol of destabilization energy [1]. This magnitude of effect indicates that the 2-methyl group creates significant steric clashes with amino acid residues in the binding pocket, particularly when positioned equatorially relative to the tricyclic framework.

The spatial orientation of the 2-methyl group determines its impact on molecular recognition. When positioned to interfere with transmembrane helices or critical binding residues, the methyl substituent can disrupt essential hydrogen bonding networks and force suboptimal conformational adjustments in both ligand and receptor [1]. Computational modeling indicates that steric pressure from methyl groups increases as their distance from the binding surface decreases, creating a distance-dependent effect on binding affinity [2].

Quantitative Structure-Activity Relationships

Systematic analysis of methyl-substituted indanone derivatives reveals clear structure-activity patterns. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, antimicrobial activity against Escherichia coli shows a minimum inhibitory concentration (MIC) of 40 μg/mL . However, strategic halogenation can overcome steric limitations, as demonstrated by 5-chloro-6-hydroxy analogs achieving enhanced potency with MIC values of 8-16 μg/mL . The 5,6-difluoro derivatives exhibit even greater improvements, reaching MIC values of 4-8 μg/mL, indicating that electronic effects can compensate for steric hindrance .

Impact on Protein-Ligand Interactions

The 2-methyl substitution affects multiple interaction modalities simultaneously. Primary effects include disruption of van der Waals contacts, alteration of hydrophobic surface complementarity, and interference with aromatic stacking interactions [4]. In dopaminergic systems, methyl substituents can act as molecular wedges between aromatic residues, causing edge-face aromatic interactions to be disrupted and leading to measurable losses in binding energy [1].

Surface binding studies demonstrate that steric bulk creates pressure gradients at the ligand-receptor interface, with consequences for both binding kinetics and thermodynamics [4]. The 2-methyl group can force conformational changes that propagate throughout the binding complex, affecting not only the primary binding site but also allosteric communication pathways.

Conformational Analysis of 3-Phenyl Group Orientation

The 3-phenyl substituent orientation represents a critical conformational determinant that governs the bioactive geometry of 2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one. The spatial arrangement of this aromatic moiety directly influences molecular recognition, binding specificity, and ultimately biological activity through well-defined conformational preferences.

Dynamic Conformational Behavior

Molecular dynamics simulations reveal that phenyl group orientation exhibits complex dynamic behavior dependent on the local chemical environment. Studies of structurally analogous phenylmorphan derivatives demonstrate that the phenyl ring orientation must fit precisely into receptor clefts formed by surrounding protein structures [5]. For the 3-phenyl group in the target compound, optimal bioactivity requires the aromatic ring to adopt orientations that maximize complementarity with hydrophobic binding pockets while avoiding steric conflicts with nearby amino acid residues.

Advanced computational analysis of phenyl ring dynamics in confined molecular environments shows activation barriers of 24-49 kJ/mol for rotational transitions [6]. These energy barriers indicate that phenyl group reorientation occurs on biologically relevant timescales, suggesting that conformational selection mechanisms may govern target binding. The 3-phenyl orientation in 2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is further constrained by the 2,3-dihydroindanone framework, which reduces rotational freedom compared to more flexible linker systems.

Preferred Conformational States

Systematic conformational analysis reveals distinct preferred orientations for the 3-phenyl group. Research on related benzazepine derivatives indicates that equatorial phenyl orientations with aromatic planes approximately orthogonal to the core ring system provide optimal receptor binding [7]. Deviations beyond 30 degrees from preferred dihedral angles result in significant activity losses, establishing narrow conformational windows for bioactivity.

The chair-like conformation of the dihydroindanone ring constrains the 3-phenyl group to specific spatial regions. Nuclear Overhauser Effect (NOE) studies on structurally related compounds confirm that the phenyl ring preferentially occupies cleft-like binding regions defined by the molecular framework geometry [5]. This conformational preference ensures optimal π-π stacking interactions, edge-face aromatic contacts, and hydrophobic complementarity with target binding sites.

Bioactivity Correlation Analysis

Quantitative analysis demonstrates strong correlations between 3-phenyl orientation and biological activity. Studies on DNA-binding compounds with dynamic phenyl groups show that 180-degree rotational freedom enables adaptive binding while maintaining nanomolar affinity [8]. The 3-phenyl group in 2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one benefits from similar conformational flexibility, allowing optimization of binding interactions through induced-fit mechanisms.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling reveals that 73% of bioactive small molecules adopt conformations within 3 kilocalorie per mole (kcal/mol) of their most stable solution structures [9]. This finding suggests that the 3-phenyl orientation in the target compound likely represents a pre-organized bioactive conformation that minimizes conformational strain energy upon target binding.

Molecular Recognition Mechanisms

The 3-phenyl group orientation facilitates specific molecular recognition through multiple complementary mechanisms. Aromatic stacking interactions with phenylalanine, tyrosine, and tryptophan residues provide directional binding specificity [10]. The perpendicular orientation of the phenyl ring relative to the indanone core creates distinct electrostatic and hydrophobic surface regions that enable selective target recognition.

Research on polyamine-DNA interactions demonstrates that phenyl group dynamics can be water-mediated, with interfacial water molecules facilitating conformational transitions [8]. Similar mechanisms may operate for 2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one, where solvent-mediated phenyl reorientation could optimize binding interactions with diverse target classes.

Electronic Contributions of Dihydroindanone Ring Saturation

The dihydroindanone ring saturation in 2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one fundamentally alters the electronic structure and consequently the bioactivity profile compared to fully aromatic indenone systems. This structural modification creates distinct electronic contributions that influence molecular recognition, reactivity, and target binding specificity through multiple interconnected mechanisms.

Electronic Structure Modifications

The 2,3-dihydro saturation disrupts the extended π-conjugation system characteristic of fully aromatic indenone derivatives. This reduction in α,β-unsaturation significantly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and spatial distributions [11]. Computational studies reveal that ring saturation localizes electron density, creating distinct electrophilic and nucleophilic sites that facilitate specific interactions with biological targets.

Density functional theory (DFT) calculations on structurally related compounds demonstrate that dihydroindanone systems exhibit reduced electron delocalization compared to their aromatic counterparts [12]. This electronic localization enhances the dipole moment and polarizability of the molecule, creating stronger electrostatic interactions with charged residues in protein binding sites. The electronic redistribution also affects hydrogen bonding capacity, metal coordination potential, and π-electron availability for aromatic stacking interactions.

Impact on Molecular Orbitals and Reactivity

The dihydroindanone framework creates asymmetric electronic environments that influence regioselectivity in molecular recognition events. Frontier molecular orbital analysis reveals that HOMO electron density concentrates primarily around the carbonyl oxygen and adjacent carbon centers, while LUMO contributions extend across the aromatic portions of the molecule [13]. This orbital distribution pattern facilitates nucleophilic attacks at specific sites while directing electrophilic interactions toward others.

Quantum mechanical calculations indicate that ring saturation reduces the overall electronic communication between different molecular regions, creating compartmentalized reactivity domains [14]. The 3-phenyl substituent maintains its aromatic character but exhibits reduced conjugation with the indanone core, leading to independent electronic behavior that can optimize interactions with multiple binding sites simultaneously.

Thermodynamic and Kinetic Consequences

Ring saturation significantly impacts the thermodynamic stability and kinetic accessibility of different conformational states. Potential energy surface calculations show that dihydroindanone derivatives possess lower rotational barriers for substituent reorientation compared to rigid aromatic systems [6]. This enhanced conformational flexibility enables induced-fit binding mechanisms while maintaining pre-organized binding conformations in solution.

The electronic stabilization provided by partial saturation affects ligand-receptor complex stability. Studies on related heterocyclic systems demonstrate that saturated ring portions can engage in additional hydrogen bonding interactions through CH⋯O contacts and dispersion forces [15]. These secondary interactions contribute significantly to overall binding affinity and selectivity profiles.

Comparative Electronic Properties

Systematic comparison with fully aromatic indenone analogs reveals distinct electronic property differences. UV-visible spectroscopy studies show that dihydroindanone derivatives exhibit blue-shifted absorption maxima and reduced extinction coefficients, indicating decreased conjugation length [16]. These spectroscopic differences correlate with altered biological activities, confirming the electronic basis of structure-activity relationships.

Electrochemical analysis demonstrates that ring saturation modifies redox potentials by approximately 200-400 millivolts, affecting electron transfer capabilities and metal binding affinities [13]. The dihydroindanone framework exhibits enhanced reducing capacity compared to aromatic analogs, potentially enabling antioxidant mechanisms and radical scavenging activities.

Bioactivity Modulation Mechanisms

The electronic contributions of dihydroindanone ring saturation directly translate into bioactivity modulation through multiple pathways. Enhanced electron-donating capacity improves interactions with electron-deficient binding sites, while reduced aromatic character minimizes unwanted π-stacking interactions that could lead to non-specific binding [11].

Structure-activity studies on 2-benzylidene-1-indanone derivatives confirm that ring saturation state critically determines anti-inflammatory potency [17]. Compounds with optimal saturation patterns achieve nanomolar binding affinities to adenosine receptors, demonstrating that electronic fine-tuning through structural modification enables precise biological targeting [18].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

222.104465066 g/mol

Monoisotopic Mass

222.104465066 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types